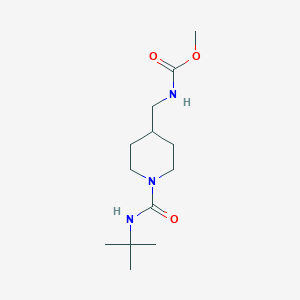

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate

Description

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a tert-butylcarbamoyl group at the 1-position and a methyl carbamate moiety on the methylene group at the 4-position. Such compounds are typically intermediates in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators .

The tert-butylcarbamoyl group confers steric bulk and metabolic stability, while the methyl carbamate may influence solubility and bioavailability. Similar compounds in the evidence (e.g., tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate in ) are used in medicinal chemistry for their ability to interact with biological targets such as kinases or GPCRs .

Properties

IUPAC Name |

methyl N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)15-11(17)16-7-5-10(6-8-16)9-14-12(18)19-4/h10H,5-9H2,1-4H3,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUYJMIOHCSGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of protecting groups to prevent unwanted side reactions and to achieve high yields of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate with structurally related compounds from the evidence, focusing on substituents, molecular properties, and applications:

Key Findings from Comparisons:

Substituent Effects on Bioactivity :

- The thiophene-2-carbonyl group in enhances π-π stacking interactions in enzyme binding, whereas the chloroacetyl group in introduces electrophilicity for covalent inhibition.

- Phosphoryl-containing analogs (e.g., compound 109 in ) exhibit potent inhibitory activity against phosphatases, attributed to the phosphate mimicry.

Synthetic Flexibility :

- The tert-butyl carbamate group is a common protecting group, as seen in , enabling modular synthesis.

- HATU/DIEA-mediated couplings are widely used for amide or carbamate formation .

Molecular Weight and Solubility: Compounds with bulky substituents (e.g., cyclobutylmethyl in ) have lower molecular weights (~280–320 Da) but may suffer from reduced aqueous solubility.

Therapeutic Applications: Piperidine-carbamates with aryl acyl groups (e.g., thiophene, naphthoyl) are prioritized in antiviral and anticancer research . Aminobenzyl-piperazine derivatives (e.g., compound 12 in ) show promise in HIV-1 inhibition due to improved target engagement.

Biological Activity

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate, with CAS number 1234836-75-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting key findings and presenting relevant data.

- Molecular Formula : C₁₃H₂₅N₃O₃

- Molecular Weight : 271.36 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl carbamate group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various strains of bacteria, particularly Gram-positive bacteria.

Key Findings:

-

Bacterial Strains Tested :

- Staphylococcus aureus (including MRSA)

- Enterococcus faecium (VREfm)

- Minimum Inhibitory Concentrations (MIC) :

- Bactericidal Properties :

Anticancer Activity

In addition to antimicrobial properties, preliminary research indicates potential anticancer effects. Studies have focused on the compound's ability to inhibit cancer cell proliferation.

Case Studies:

-

Cell Line Testing :

- The compound was tested on various cancer cell lines, showing promising results in inhibiting cell growth.

- Specific assays indicated a dose-dependent response in inhibiting proliferation in human cancer cells.

- Mechanism of Action :

Safety and Toxicity

Safety profiles are essential for evaluating the therapeutic potential of any compound. Current studies indicate that this compound exhibits low toxicity towards mammalian cells while maintaining its antimicrobial efficacy.

Toxicity Assessment:

- In vitro studies using lung MCR-5 and skin BJ fibroblast cell lines showed no significant cytotoxicity at effective concentrations .

Summary of Biological Activity

The following table summarizes the biological activity of this compound:

| Activity Type | Target Organism/Cell Type | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus (MRSA) | Bactericidal | 0.78 - 3.125 μg/mL |

| Antimicrobial | Enterococcus faecium (VREfm) | Bactericidal | 0.78 - 3.125 μg/mL |

| Anticancer | Human cancer cell lines | Inhibition of cell proliferation | IC50 values pending further study |

| Cytotoxicity | Lung MCR-5, Skin BJ fibroblasts | Low toxicity | No significant cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.